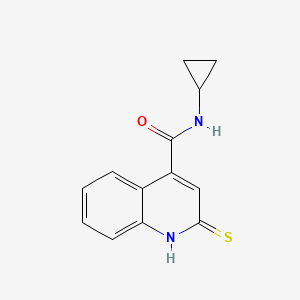

N-cyclopropyl-2-thioxo-1,2-dihydroquinoline-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of N-cyclopropyl-2-thioxo-1,2-dihydroquinoline-4-carboxamide involves several steps. One common synthetic route starts with aniline, phenanthrene aldehydes, and vinyl pyrrolidone as starting materials . The reaction conditions typically involve amino Diel–Alder reactions .

Análisis De Reacciones Químicas

N-cyclopropyl-2-thioxo-1,2-dihydroquinoline-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

N-cyclopropyl-2-thioxo-1,2-dihydroquinoline-4-carboxamide is primarily studied for its potential therapeutic properties. It belongs to the quinoline family, which is known for a wide range of biological activities, including anticancer, antibacterial, and antiviral effects.

2. Antiproliferative Activity

Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For example, some analogues have shown IC50 values as low as 1.92 μM against specific cancer cells, highlighting their potential as anticancer agents.

3. Proteomics Research

The compound is also utilized in proteomics research to study protein interactions and functions. Its structural features allow it to serve as a valuable tool in understanding complex biological systems.

4. Mechanism of Action

Although the precise mechanism of action for this compound remains to be fully elucidated, it is suggested that it may interact with specific molecular targets involved in cellular pathways related to inflammation and cancer progression .

Case Studies

Case Study 1: Anticancer Activity

A systematic study on novel derivatives based on the 2-oxo-1,2-dihydroquinoline scaffold was conducted to evaluate their effectiveness against esophageal squamous cell carcinoma (ESCC). The findings revealed that several compounds exhibited promising antiproliferative effects with IC50 values around 10 μM. The study emphasized the importance of structural modifications in enhancing biological activity .

Case Study 2: Antiviral Properties

Another study explored the antiviral potential of related compounds against influenza A virus. The results indicated that certain derivatives displayed significant inhibitory activity with an IC50 value of 7.53 μmol/L. This suggests that this compound and its analogues may have therapeutic applications in treating viral infections.

Mecanismo De Acción

The mechanism of action of N-cyclopropyl-2-thioxo-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways . The compound is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This mechanism makes it a potential candidate for developing new antimicrobial agents .

Comparación Con Compuestos Similares

N-cyclopropyl-2-thioxo-1,2-dihydroquinoline-4-carboxamide is unique due to its cyclopropyl and thioxo functional groups . Similar compounds include 6-chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide and 6-chloro-4-oxo-N′-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide . These compounds also exhibit antimicrobial activity but differ in their specific structural features and biological activities .

Actividad Biológica

N-cyclopropyl-2-thioxo-1,2-dihydroquinoline-4-carboxamide is a compound that has garnered attention for its diverse biological activities. This article reviews its synthesis, mechanism of action, and various biological effects, particularly focusing on its antimicrobial and anticancer properties.

The synthesis of this compound typically involves several chemical reactions starting from aniline and phenanthrene aldehydes. The compound's unique structure, characterized by the cyclopropyl and thioxo functional groups, contributes to its biological activity. The compound is recognized for undergoing various chemical reactions including oxidation, reduction, and substitution reactions, which are crucial for its functionality in biological systems.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that quinoline derivatives, including this compound, show effectiveness against a range of bacterial strains. The compound's mechanism involves interaction with bacterial type II topoisomerases, which are essential for bacterial DNA replication .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 15 µg/mL |

| Staphylococcus aureus | 10 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

Anticancer Properties

The compound has also been studied for its anticancer potential. In vitro studies have shown that it can induce cell cycle arrest in cancer cell lines such as T-24 and PC-3. The mechanism appears to involve autophagy modulation and the inhibition of topoisomerase II activity, which is critical for DNA replication and repair in cancer cells .

Case Study: Efficacy in Esophageal Squamous Cell Carcinoma (ESCC)

A systematic evaluation of analogues based on the 2-oxo-1,2-dihydroquinoline-4-carboxamide fragment revealed promising results in ESCC cell lines. Compounds with IC50 values around 10 µM demonstrated significant antiproliferative effects. Notably, modifications to the structure led to enhanced biological activity, suggesting that subtle changes can drastically affect efficacy .

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| T-24 | 10 | Cell cycle arrest in S phase |

| PC-3 | 12 | Autophagy modulation |

| ESCC (various) | ~10 | Topoisomerase II inhibition |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. For antimicrobial activity, it targets bacterial topoisomerases, disrupting DNA replication processes. For anticancer effects, it modulates autophagy pathways and inhibits key enzymes involved in cell cycle regulation.

Propiedades

IUPAC Name |

N-cyclopropyl-2-sulfanylidene-1H-quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2OS/c16-13(14-8-5-6-8)10-7-12(17)15-11-4-2-1-3-9(10)11/h1-4,7-8H,5-6H2,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBBOATVYIUJJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC(=S)NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID85269800 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.